molecular formula C23H23NO6 B2486462 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1021093-30-0

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2486462
CAS No.: 1021093-30-0
M. Wt: 409.438
InChI Key: LEPIORUZPHWBPD-UHFFFAOYSA-N
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Description

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethoxyphenethyl group, and a pyranone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.

    Attachment of the Dimethoxyphenethyl Group: This step involves the coupling of the dimethoxyphenethylamine with the pyranone intermediate, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenethyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydroxylated pyranone derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide: is similar to other pyranone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both benzyloxy and dimethoxyphenethyl groups in the same molecule is relatively rare and may result in unique interactions with biological targets.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-27-19-9-8-16(12-20(19)28-2)10-11-24-23(26)21-13-18(25)22(15-30-21)29-14-17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPIORUZPHWBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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